3-(Chloromethyl)cyclohexan-1-ol
Overview
Description
3-(Chloromethyl)cyclohexan-1-ol is an organic compound with the CAS Number: 99419-63-3 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 3-(Chloromethyl)cyclohexan-1-ol is C7H13ClO . It has a molecular weight of 148.63 .Physical And Chemical Properties Analysis
3-(Chloromethyl)cyclohexan-1-ol is a liquid at room temperature .Scientific Research Applications
1. Solvent Applications in Organic Synthesis
3-(Chloromethyl)cyclohexan-1-ol has been explored in organic chemistry for its reactivity and solvent capabilities. For instance, Burton et al. (1988) demonstrated that cyclohexanones, closely related to 3-(Chloromethyl)cyclohexan-1-ol, react rapidly with certain compounds in acetonitrile to produce dichloromethylene compounds with high yield (Burton et al., 1988). This indicates a potential for 3-(Chloromethyl)cyclohexan-1-ol to be used in similar solvent applications.
2. Interactions with Biological Molecules
Cheng et al. (1972) studied the interaction of a compound structurally similar to 3-(Chloromethyl)cyclohexan-1-ol, specifically 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, with nucleic acids and proteins. Their research found significant binding to proteins, suggesting potential biomedical applications for structurally related compounds (Cheng et al., 1972).
3. Chemical Transformations and Catalysis
Further research into related cyclohexane compounds has shown their utility in various chemical transformations. For example, the work by Stultz et al. (2000) on the oxidation of cyclohexene and related compounds by ruthenium complexes could provide insights into potential catalytic applications of 3-(Chloromethyl)cyclohexan-1-ol (Stultz et al., 2000).
4. Polymer Science
In polymer science, the compound has potential applications. Yi et al. (1997) synthesized and characterized soluble polyimides from diamines containing cyclohexylidene moieties, similar in structure to 3-(Chloromethyl)cyclohexan-1-ol, indicating its potential use in the synthesis of novel polymers (Yi et al., 1997).
5. Synthesis of Novel Medicinal Compounds
Olomola et al. (2010) synthesized 3-(chloromethyl)coumarins for potential use as dual-action HIV-1 protease and reverse transcriptase inhibitors, highlighting the potential of similar compounds like 3-(Chloromethyl)cyclohexan-1-ol in medicinal chemistry (Olomola et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-(chloromethyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBXMNAOXSVAFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)cyclohexan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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